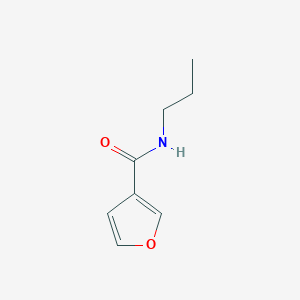

N-propylfuran-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

156741-79-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-propylfuran-3-carboxamide |

InChI |

InChI=1S/C8H11NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h3,5-6H,2,4H2,1H3,(H,9,10) |

InChI Key |

JPJFDPHYBWUZLG-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=COC=C1 |

Canonical SMILES |

CCCNC(=O)C1=COC=C1 |

Synonyms |

3-Furancarboxamide,N-propyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N Propylfuran 3 Carboxamide and Analogues

Classical and Contemporary Synthetic Routes for Furan-3-carboxamide (B1318973) Core Structures

The formation of the furan-3-carboxamide skeleton can be approached through several distinct strategies, including the functionalization of pre-existing rings, direct bond formations, cycloadditions, and multicomponent reactions.

A notable strategy for synthesizing furan-3-carboxamides involves a two-step process starting from a dihydrofuran precursor. researchgate.net This method utilizes the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to generate 3-trichloroacetylfuran. nih.govderpharmachemica.com The resulting furan (B31954) derivative possesses a trichloromethyl group, which acts as an effective leaving group.

This intermediate, 3-trichloroacetylfuran, can then undergo nucleophilic displacement with various primary and secondary amines to yield the corresponding furan-3-carboxamides in high yields. researchgate.net For the specific synthesis of N-propylfuran-3-carboxamide, this would involve the reaction of 3-trichloroacetylfuran with n-propylamine. Alternatively, the trichloromethyl group can be hydrolyzed to a carboxylic acid, which is then converted to an acyl chloride before reacting with an amine. researchgate.net

Table 1: Synthesis of Furan-3-carboxamides via Nucleophilic Displacement

| Amine | Product | Yield (%) |

| Propylamine | This compound | 98 |

| Benzylamine | N-benzylfuran-3-carboxamide | 95 |

| Cyclohexylamine | N-cyclohexylfuran-3-carboxamide | 85 |

| Piperidine | 1-(furan-3-ylcarbonyl)piperidine | 68 |

Data sourced from a study on the nucleophilic displacement of 3-trichloroacetylfuran with various amines. researchgate.net

The most straightforward approach to forming the carboxamide linkage is the direct condensation of furan-3-carboxylic acid with an amine. However, this reaction is often energetically unfavorable and requires activation of the carboxylic acid. unimi.it

Commonly, furan-3-carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (furan-3-carbonyl chloride). vulcanchem.com This activated intermediate readily reacts with n-propylamine to form this compound. This transformation is typically efficient and high-yielding.

Modern advancements have introduced a plethora of coupling reagents that facilitate direct amide bond formation under mild conditions. researchgate.net Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or combinations such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) with N-methylimidazole (NMI) enable the one-pot synthesis of amides from carboxylic acids and amines, avoiding the need to isolate the acyl chloride intermediate. researchgate.netnih.gov These methods are often preferred for their operational simplicity and compatibility with a wide range of functional groups. acs.org

Cycloaddition reactions offer a powerful method for constructing the furan ring system with the desired substitution pattern in a single step. A notable example is the Indium(III) triflate (In(OTf)₃)-catalyzed formal [3+2] cycloaddition. rsc.orgrsc.org

In this approach, a 1,4-quinone (acting as a two-atom component) reacts with a β-ketoamide (acting as a three-atom component) to regioselectively produce highly substituted furan-3-carboxamides. rsc.org While this has been demonstrated for complex systems like naphtho[1,2-b]furan-3-carboxamides, the underlying principle of forming the furan-3-carboxamide core via cycloaddition is a significant strategy. rsc.orgrsc.org The reaction proceeds through a cascade of events involving Michael addition, cyclization, and dehydration to yield the aromatic furan ring. rsc.org

Table 2: In(OTf)₃-Catalyzed [3+2] Cycloaddition for Benzofuran-3-carboxamide Synthesis

| 1,4-Quinone | β-Ketoamide | Product | Yield (%) |

| Methyl-1,4-benzoquinone | N-phenylacetoacetamide | Methyl 5-hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide | 98 |

| Methyl-1,4-benzoquinone | N-(p-tolyl)acetoacetamide | Methyl 5-hydroxy-2-methyl-N-(p-tolyl)benzofuran-3-carboxamide | 95 |

| Methyl-1,4-benzoquinone | N-(4-methoxyphenyl)acetoacetamide | Methyl 5-hydroxy-N-(4-methoxyphenyl)-2-methylbenzofuran-3-carboxamide | 92 |

| 2,3-Dimethyl-1,4-benzoquinone | N-phenylacetoacetamide | 5-hydroxy-2,6,7-trimethyl-N-phenylbenzofuran-3-carboxamide | 81 |

Data adapted from a study on the regioselective synthesis of benzofuran-3-carboxamides. rsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach aligns with the principles of atom economy and is a powerful tool for generating molecular diversity. scispace.com

Several MCRs have been developed for the synthesis of highly functionalized furan derivatives. For instance, a three-component reaction involving an arylglyoxal, an active methylene (B1212753) compound (like acetylacetone), and a phenol (B47542) can yield complex furans in a one-pot procedure. nih.gov Another example involves a gold-catalyzed three-component reaction of an amine, a terminal alkyne, and an aryl glyoxal (B1671930) to produce substituted furans. rsc.org While these examples may not directly yield this compound, they establish a versatile platform for creating functionalized furan rings that can be further elaborated or adapted to produce the target carboxamide structure. mdpi.comacs.org

Green Chemistry Approaches in this compound Synthesis

In line with the growing demand for sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. dokumen.pubnih.gov These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.org

Microwave-assisted organic synthesis has emerged as a key green technology, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.com

The synthesis of furan amides is particularly amenable to these techniques. For example, the direct amide bond formation between a furan carboxylic acid and an amine can be efficiently carried out in a microwave reactor using coupling reagents. researchgate.net This method significantly shortens the reaction time from hours to minutes.

Furthermore, combining microwave irradiation with solvent-free or "neat" reaction conditions represents an even greener approach. cem.com By eliminating the solvent, this methodology reduces chemical waste and simplifies product purification. researchgate.net The synthesis of various furan derivatives has been successfully demonstrated under solvent-free, microwave-assisted conditions, highlighting a promising and environmentally benign route toward this compound and its analogues. organic-chemistry.org

Table 3: Microwave-Assisted Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide

| Coupling Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| DMT/NMM/TsO⁻ | Dichloromethane (DCM) | 60 | 30 | 85 |

| DMT/NMM/TsO⁻ | Acetonitrile (MeCN) | 80 | 15 | 92 |

| EDC | Dichloromethane (DCM) | 60 | 30 | 78 |

| EDC | Acetonitrile (MeCN) | 80 | 15 | 88 |

Data adapted from a study on microwave-assisted amide synthesis, showing a close analogue to the target compound. researchgate.net

Development of Sustainable Catalytic Systems for Furan-3-carboxamide Formation

The synthesis of furan-3-carboxamides is increasingly benefiting from the principles of green chemistry, which prioritize the use of catalytic systems that are both efficient and environmentally benign. nih.govscribd.com Research has moved towards developing pathways that minimize waste and utilize less hazardous reagents. mdpi.combohrium.com

A notable advancement is the use of silver(I) catalysts. A one-pot protocol using a silver(I)/base-promoted reaction of propargyl alcohol with 3-oxo amides provides a direct route to trisubstituted furan-3-carboxamides. rsc.org This method proceeds through a cascade of reactions including nucleophilic addition and intramolecular cyclization. rsc.org Another sustainable approach involves the use of Indium(III) triflate (In(OTf)₃) as a catalyst. rsc.org This Lewis acid effectively catalyzes a formal [3+2] cycloaddition of 1,4-quinones with β-ketoamides to produce naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides in good to excellent yields with high regioselectivity. rsc.orgrsc.org The mechanism is believed to involve a Michael addition followed by intramolecular cyclization and dehydration. rsc.org

The broader field of furan derivative synthesis from biomass also offers insights into sustainable catalytic systems. mdpi.com Catalysts such as zeolites, non-noble metals (e.g., Fe, Co, Ni, Cu), and bifunctional acid-base catalysts are being explored to convert carbohydrates into furan platforms like 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgnih.gov For instance, zirconium-doped mesoporous catalysts have been used for the dehydration of glucose to HMF in aqueous and biphasic systems. nih.gov These bio-derived furans can then serve as precursors for compounds like this compound. The use of deep eutectic solvents (DESs) and ionic liquids (ILs) as alternative reaction media also represents a move towards more sustainable processes by potentially enhancing catalyst recycling and product selectivity. bohrium.comfrontiersin.orgnih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Silver(I)/Base | Cascade Cyclization | One-pot synthesis of trisubstituted furan-3-carboxamides from propargyl alcohol and 3-oxo amides. | rsc.org |

| In(OTf)₃ | [3+2] Cycloaddition | High regioselectivity and yields for benzo- and naphthofuran-3-carboxamides from quinones and β-ketoamides. | rsc.orgrsc.org |

| Zeolite β | Dehydration | Used in biphasic systems for converting glucose to HMF, a furan precursor. | frontiersin.orgnih.gov |

| Non-noble Metals (Fe, Co, Ni, Cu) | Various (e.g., Hydrogenation) | Cost-effective alternatives to precious metals for upgrading furan derivatives. | frontiersin.org |

| Zirconium-doped Mesoporous Materials (Zr-KIT-6) | Dehydration | Efficient conversion of glucose to HMF in biphasic systems. | nih.gov |

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste. nih.govkccollege.ac.in

The synthesis of this compound can be evaluated through this lens. Traditional multi-step syntheses often suffer from poor atom economy. For example, a classical approach might start from a β-keto ester and involve several steps, generating significant waste along the way. rsc.org Similarly, methods that rely on activating agents for amide bond formation, such as transforming a carboxylic acid into an acyl chloride using thionyl chloride, have low atom economy due to the formation of stoichiometric byproducts (SO₂ and HCl). nih.gov Research into activating furan-3-carboxylic acid with various condensing agents like DCC or HATU has shown these methods can be inefficient, with reported yields as low as 5-25%. nih.gov

In contrast, modern catalytic methods demonstrate superior efficiency. The silver(I)-catalyzed cascade reaction to form furan-3-carboxamides is a significant improvement, as it combines multiple transformations into a single, efficient operation. rsc.org Likewise, the In(OTf)₃-catalyzed [3+2] cycloaddition represents an atom-economical approach to constructing the core furan-carboxamide structure, as it directly combines the two main components into the product scaffold. rsc.org The reaction efficiency, measured by chemical yield, is also a critical factor. While high atom economy is desirable, a high reaction yield ensures that the theoretical efficiency is realized in practice.

| Synthetic Method | Reaction Type | Reported Yield | Atom Economy Consideration | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation + Amination | Substitution | Good yields for amination step (59-76% for analogues) | Low; uses stoichiometric thionyl chloride, generating waste. | nih.gov |

| Condensing Agent Coupling (e.g., DCC, HATU) | Condensation | Low (5-25% for analogues) | Poor; generates stoichiometric byproducts. | nih.gov |

| Silver(I)-Catalyzed Cascade | Addition/Cyclization | Good (e.g., 72-75% for analogues) | High; catalytic process, one-pot reaction minimizes intermediate waste. | rsc.org |

| In(OTf)₃-Catalyzed Cycloaddition | Cycloaddition | Good to Excellent (75-94% for analogues) | High; addition-type reaction incorporates most atoms from reactants. | rsc.orgrsc.org |

Asymmetric Synthesis and Enantioselective Approaches for this compound

The development of enantioselective methods for synthesizing chiral molecules is a major focus in medicinal chemistry and materials science. While specific literature on the asymmetric synthesis of this compound is limited, approaches developed for related furan structures provide a clear framework for potential strategies.

One promising route involves the asymmetric functionalization of the furan core. For instance, the enantioselective synthesis of the natural product (−)-paeonilide was achieved starting from furan-3-carboxylic acid. rsc.org This synthesis featured a key asymmetric cyclopropanation-lactonization cascade, demonstrating that the furan-3-carboxylate scaffold can be a substrate for complex, stereocontrolled transformations. rsc.org This suggests that a chiral catalyst could potentially be used to introduce stereocenters into derivatives of this compound.

Organocatalysis offers another powerful tool for the asymmetric synthesis of furan derivatives. Chiral hydrogen-bond donor catalysts, for example, have been used in the enantioselective Friedel-Crafts alkylation of furans with α-imino esters to produce chiral arylglycines. harvard.edu This type of catalysis activates the electrophile towards nucleophilic attack by the furan ring in a controlled chiral environment. An organocatalyzed reaction of quinones with aldehydes has also been developed for the asymmetric synthesis of 2,3-dihydronaphtho[1,2-b]furan-2-ols, highlighting the potential to build stereocenters adjacent to the furan ring. rsc.org

These precedents indicate that an asymmetric synthesis of a chiral this compound derivative could be approached in several ways:

Asymmetric Catalysis on a Precursor : Using a chiral catalyst (metal-based or organocatalyst) to perform an enantioselective reaction on a furan-containing substrate before or during the formation of the carboxamide.

Resolution : Synthesizing a racemic mixture of a chiral derivative and then separating the enantiomers, for example, through chiral chromatography or crystallization with a chiral resolving agent.

Chiral Auxiliary : Attaching a chiral auxiliary to a precursor, performing a diastereoselective reaction to set the desired stereochemistry, and then removing the auxiliary.

Strategic Modifications and Derivatization for this compound Research Probes

Strategic modification of the this compound scaffold is essential for developing molecular probes to study biological systems or to create analogues with tailored properties. Derivatization can occur at several positions, including the furan ring, the propyl chain, or by replacing the propyl group entirely.

Modifications to the furan ring can be achieved through various organic reactions. For example, electrophilic substitution reactions could introduce functional groups at the 2, 4, or 5-positions. The synthesis of 2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide illustrates how substituents can be installed on the furan ring, in this case via methods analogous to Friedel-Crafts reactions and Suzuki cross-couplings for the aryl group. vulcanchem.com Such modifications can modulate the molecule's electronic properties, lipophilicity, and steric profile. vulcanchem.com

The amide portion of the molecule is a prime site for derivatization. The propyl group can be readily replaced by a wide range of other alkyl or aryl amines during the synthesis, typically by reacting the corresponding amine with an activated furan-3-carboxylic acid derivative (like the acyl chloride). nih.gov This allows for the introduction of various functionalities, such as fluorophores, biotin (B1667282) tags for affinity purification, or reactive groups for covalent labeling of biological targets. For example, the synthesis of anthra[2,3-b]furan-3-carboxamides involved coupling the furan-3-carbonyl chloride with various N-Boc protected diamines, which were later deprotected to yield water-soluble derivatives. nih.gov

Derivatization is also critical for analytical purposes. Carboxylic acid-containing analogues of this compound, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), can be converted into charged derivatives to enhance their detection sensitivity in mass spectrometry. nih.gov This strategy facilitates metabolomic studies and the quantification of the compound in biological samples. nih.gov The synthesis of isotopically labeled versions, for instance with ¹³C, allows for metabolic fate tracking in vivo. acs.org

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigation papers focused solely on the chemical compound “this compound” that align with the detailed outline provided. The search results yielded general information about the computational methods mentioned (Density Functional Theory, Frontier Molecular Orbital analysis, etc.) and studies on other related molecules, but no dedicated research on this compound itself.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, as the specific data for this compound is not present in the public domain. Fulfilling the request would require speculative information, which would contradict the instruction for a scientifically accurate and factual article.

Theoretical and Computational Investigations of N Propylfuran 3 Carboxamide

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the reaction mechanisms of molecules like N-propylfuran-3-carboxamide at an atomic level. Through the application of quantum mechanical calculations, researchers can model and predict the behavior of this compound in various chemical environments, offering insights that are often difficult to obtain through experimental means alone.

Catalytic Pathways and Transition State Analysis

While specific catalytic pathways for the synthesis or transformation of this compound are not extensively documented in publicly available literature, general principles of metal-catalyzed synthesis of furan (B31954) derivatives can be applied to understand its potential formation routes. mdpi.com Computational studies on related furan systems often involve density functional theory (DFT) to map out the potential energy surface of a reaction. This allows for the identification of the most likely reaction pathway by locating transition states and calculating their corresponding energy barriers.

For a hypothetical catalytic cycle involving this compound, transition state analysis would be crucial. This involves calculating the vibrational frequencies of the optimized transition state geometry to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants and products, determines the activation energy and thus the rate of the reaction.

Table 1: Hypothetical Transition State Analysis Data for a Catalytic Reaction Involving a Furan Carboxamide Intermediate

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| Oxidative Addition | Catalyst + Furan Precursor | [Catalyst-Furan Precursor]‡ | Oxidative Addition Product | 15.2 |

| Migratory Insertion | Oxidative Addition Product + Amine | [Intermediate-Amine]‡ | Amide Complex | 10.5 |

| Reductive Elimination | Amide Complex | [Catalyst-Product]‡ | Catalyst + Furan Carboxamide | 8.7 |

Note: The data in this table is illustrative and based on typical values for similar catalytic reactions. It does not represent experimentally verified values for this compound.

Photodegradation Mechanisms Involving Reactive Intermediates (e.g., Singlet Oxygen and Triplet State Reactions)

The photodegradation of organic molecules in the environment is a critical area of study. For furan-containing compounds, reactions with photochemically generated reactive intermediates like singlet oxygen (¹O₂) and triplet excited states of dissolved organic matter are significant degradation pathways. acs.org

Computational studies can elucidate the mechanisms of these reactions. For instance, the reaction of this compound with singlet oxygen would likely proceed through a [4+2] cycloaddition across the furan ring, a common reaction for this class of compounds. acs.org Quantum chemical calculations can model the approach of singlet oxygen to the furan ring, identify the transition state for the cycloaddition, and predict the structure of the resulting endoperoxide intermediate.

Similarly, reactions involving triplet state sensitizers can be investigated. In such a mechanism, the triplet sensitizer (B1316253) would transfer its energy to the this compound molecule, promoting it to its own triplet state. This excited state can then undergo various reactions, such as hydrogen abstraction or electron transfer. Computational modeling can determine the triplet state energy of this compound and assess the feasibility of energy transfer from common photosensitizers.

A study on furan carboxamides confirmed that singlet oxygen is the predominant mechanism for their photodegradation. acs.org While some furanilides can also react with the triplet state of model sensitizers, this pathway does not lead to substantial substrate degradation. acs.org

Table 2: Calculated Parameters for the Reaction of a Furan Ring with Singlet Oxygen

| Parameter | Value |

| Reaction Type | [4+2] Cycloaddition |

| Transition State Energy | 5.8 kcal/mol |

| Product | Endoperoxide |

| Reaction Enthalpy | -35.2 kcal/mol |

Note: This data is hypothetical and based on computational studies of similar furan compounds. It serves to illustrate the type of information that can be obtained through such investigations.

Enolization Studies and Tautomerism

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key consideration in the study of organic molecules. For this compound, the potential for keto-enol tautomerism exists, although the amide group significantly influences the electronic properties of the molecule. The "keto" form is the amide tautomer, while the "enol" form would be the corresponding imidic acid.

Computational methods, particularly DFT, are well-suited to study the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization process can be predicted. The calculations would typically include the effects of the solvent, as polarity can have a significant impact on tautomeric equilibria. researchgate.net

For simple ketones, the keto form is generally favored. libretexts.org However, factors such as intramolecular hydrogen bonding and conjugation can stabilize the enol form. researchgate.netmasterorganicchemistry.com In the case of this compound, the amide resonance is a strong stabilizing factor for the "keto" (amide) form, and it is expected to be the overwhelmingly predominant tautomer under normal conditions. Computational studies on related heterocyclic amides have confirmed the stability of the amide tautomer. researchgate.net

Table 3: Calculated Relative Energies of Amide-Imidic Acid Tautomers of a Furan Carboxamide in Different Solvents

| Solvent | Tautomer | Relative Gibbs Free Energy (kcal/mol) |

| Gas Phase | Amide | 0.0 |

| Imidic Acid | +12.5 | |

| Water | Amide | 0.0 |

| Imidic Acid | +9.8 | |

| Chloroform | Amide | 0.0 |

| Imidic Acid | +11.2 |

Note: This data is illustrative and based on theoretical calculations for similar amide systems.

In Silico Design and Virtual Screening Methodologies for this compound Analogues

In silico drug design and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. rsc.org These methods can be applied to the design of analogues of this compound to explore their potential biological activities.

The process typically begins with the creation of a virtual library of analogues. This can be done by systematically modifying the structure of this compound, for example, by changing the substituents on the furan ring or altering the N-propyl group.

Once the virtual library is generated, these compounds are screened against a biological target of interest using molecular docking simulations. researchgate.net Docking programs predict the binding mode and affinity of a small molecule to the active site of a protein. The results of the virtual screen are then used to prioritize a smaller number of promising candidates for synthesis and experimental testing.

For instance, a virtual screening campaign could be designed to identify analogues of this compound that inhibit a particular enzyme. The crystal structure of the enzyme would be used as the target, and the virtual library of furan carboxamide analogues would be docked into its active site. The docking scores, which are an estimate of the binding affinity, would be used to rank the compounds.

Table 4: Example of a Virtual Screening Workflow for this compound Analogues

| Step | Description |

| 1. Target Selection | Identify a biological target of interest (e.g., an enzyme or receptor). |

| 2. Library Design | Create a virtual library of this compound analogues with diverse chemical modifications. |

| 3. Molecular Docking | Dock the virtual library against the 3D structure of the target protein. |

| 4. Scoring and Ranking | Rank the compounds based on their predicted binding affinities (docking scores). |

| 5. Post-processing | Apply filters to remove compounds with undesirable properties (e.g., poor ADMET profiles). |

| 6. Hit Selection | Select a small number of top-ranking compounds for experimental validation. |

This table outlines a general workflow and does not represent a specific study on this compound.

Advanced Spectroscopic Characterization and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The molecular structure of N-propylfuran-3-carboxamide is unequivocally confirmed through the combined application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the furan (B31954) ring, the propyl chain, and the amide group. The chemical shifts (δ) of the furan protons are observed in the aromatic region, with their specific positions influenced by the electron-withdrawing nature of the carboxamide group. The propyl group exhibits signals in the aliphatic region, with coupling patterns that allow for the assignment of the methylene (B1212753) (CH₂) and methyl (CH₃) groups. The amide proton (NH) typically appears as a broad signal, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift. The carbons of the furan ring appear in the olefinic/aromatic region, while the aliphatic carbons of the propyl group are observed at upfield chemical shifts.

Two-Dimensional NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which is instrumental in tracing the connectivity of the protons within the propyl chain and identifying adjacent protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on the already assigned proton spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and serves as an illustrative example. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan C2-H | 8.1 - 8.3 | 145 - 148 |

| Furan C4-H | 6.7 - 6.9 | 110 - 113 |

| Furan C5-H | 7.5 - 7.7 | 142 - 145 |

| Amide N-H | 7.8 - 8.2 (broad) | - |

| Propyl N-CH₂ | 3.2 - 3.4 | 40 - 43 |

| Propyl CH₂-CH₂ | 1.5 - 1.7 | 22 - 25 |

| Propyl CH₃ | 0.9 - 1.1 | 11 - 14 |

| Carbonyl C=O | - | 163 - 166 |

Beyond structural elucidation, advanced NMR techniques can provide insights into the preferred conformation and dynamic behavior of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space interactions between protons. This information helps to determine the spatial arrangement of the propyl chain relative to the furan ring and to study the rotational dynamics around the amide bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of this compound. The experimentally measured exact mass is compared to the theoretical mass calculated for the molecular formula C₈H₁₁NO₂, confirming the identity of the compound with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) |

|---|

In tandem mass spectrometry (MS/MS) experiments, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentations within the propyl chain. The analysis of these fragmentation patterns helps to corroborate the structure determined by NMR spectroscopy.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is an effective method for assessing the purity of this compound. The gas chromatogram will show a single major peak for a pure sample, and the retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. The mass spectrum corresponding to this peak will match the known spectrum of this compound, confirming its identity and purity. This technique is also highly valuable for the analysis of this compound in complex mixtures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that probe the molecular vibrations of a sample. These methods are instrumental in identifying functional groups and characterizing the nature of chemical bonds within a molecule.

Vibrational Analysis for Functional Group Identification and Bond Characterization

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: the furan ring, the amide linkage, and the n-propyl group.

The furan ring vibrations are anticipated to produce distinct signals. The C-H stretching vibrations of the aromatic furan ring typically appear at wavenumbers higher than 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the furan ring are expected in the 1600-1400 cm⁻¹ region. Additionally, the C-O-C stretching of the furan ring gives rise to characteristic bands, often observed around 1020 cm⁻¹. scientists.uz

The amide functionality presents several key vibrational modes. The N-H stretching vibration of a secondary amide is expected to be a strong band in the region of 3300-3100 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is typically a very strong absorption between 1680 and 1630 cm⁻¹. The N-H bending vibration, or Amide II band, is usually found between 1570 and 1515 cm⁻¹. The Amide III band, resulting from a complex mix of C-N stretching and N-H bending, is weaker and appears in the 1300-1200 cm⁻¹ range.

The n-propyl group will contribute to the spectrum with its characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1430 cm⁻¹ and 1385-1370 cm⁻¹ regions, respectively.

A hypothetical table of the expected major vibrational bands for this compound is presented below, based on typical frequency ranges for these functional groups. vscht.czsu.semsu.eduuhcl.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3100 |

| Aromatic C-H Stretch | Furan | > 3000 |

| Aliphatic C-H Stretch | n-propyl | < 3000 |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 |

| N-H Bend (Amide II) | Amide | 1570 - 1515 |

| C=C Stretch | Furan | 1600 - 1400 |

| C-H Bend | n-propyl | 1470 - 1370 |

| C-N Stretch (Amide III) | Amide | 1300 - 1200 |

| C-O-C Stretch | Furan | ~1020 |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold, by factors of up to 10¹⁰ to 10¹¹. wikipedia.org This enhancement allows for the detection of analytes at very low concentrations, making it a powerful tool for trace analysis. wikipedia.orgrsc.org

For this compound, SERS could be employed for its detection in various matrices. The enhancement effect in SERS is largely dependent on the molecule's proximity and orientation to the metal surface. It is plausible that this compound would adsorb onto the SERS substrate through interactions involving the lone pair electrons of the furan's oxygen atom or the amide group. Studies on similar molecules, such as furfural (B47365), have suggested chemisorption on silver surfaces via the nonbonding electrons of the ring oxygen. researchgate.net Research on various amides has shown that the carboxamide group can also interact with metal surfaces, sometimes leading to deprotonation. nih.gov

The SERS spectrum of this compound would likely show significant shifts in the wavenumbers and changes in the relative intensities of the bands compared to its normal Raman spectrum. These changes can provide valuable information about the molecule-surface interactions. For instance, shifts in the amide bands could indicate the involvement of the C=O or N-H groups in the adsorption process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of UV or visible radiation promotes electrons from a lower energy molecular orbital to a higher energy one. tanta.edu.eg

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. shu.ac.uk The furan ring and the carboxamide group constitute a conjugated system, where the π electrons are delocalized over multiple atoms. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and are expected to be the dominant feature in the UV spectrum of this compound. shu.ac.uk The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax). libretexts.org For conjugated systems, an increase in the extent of conjugation leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. youtube.comlibretexts.org

The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen of the furan ring or the oxygen and nitrogen of the amide group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The expected electronic transitions for this compound are summarized in the table below.

| Transition | Description | Expected Wavelength Region |

| π → π | Excitation of a π electron to a π antibonding orbital | Shorter wavelength UV region |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital | Longer wavelength UV region |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation and Crystal Packing

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can elucidate the three-dimensional arrangement of atoms, bond lengths, bond angles, and details of the crystal packing. nih.gov

The crystal packing of this compound is likely to be governed by intermolecular interactions such as hydrogen bonding and π-π stacking. The amide group, with its N-H donor and C=O acceptor sites, is a strong candidate for forming intermolecular hydrogen bonds, which can lead to the formation of well-defined supramolecular architectures like chains or sheets. rsc.orgbris.ac.uk

A hypothetical table of crystallographic parameters that could be obtained from an XRD analysis of this compound is provided below.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| Hydrogen Bonds | Details of intermolecular hydrogen bonding |

| π-π Stacking | Information on the stacking of furan rings |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

QSAR Modeling for Mechanistic Insights into Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com By correlating molecular descriptors (numerical representations of molecular properties) with activity, QSAR models can predict the efficacy of novel molecules and offer insights into their mechanism of action. openbioinformaticsjournal.com

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. talete.mi.it For a molecule like N-propylfuran-3-carboxamide, descriptors are typically categorized based on the dimension of the molecular representation they are derived from. talete.mi.it The process involves calculating a wide array of descriptors and then selecting the most relevant ones that significantly contribute to the biological activity. nih.gov

Common categories of molecular descriptors include:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. nih.gov

Electronic Descriptors: These quantify electronic properties such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Steric Descriptors: These relate to the three-dimensional bulk and shape of the molecule, influencing how it fits into a binding site.

Hydrophobic Descriptors: These descriptors, most notably LogP, quantify the lipophilicity of the molecule, which affects its absorption, distribution, and ability to cross cell membranes.

Table 1: Examples of Molecular Descriptors Relevant to this compound

| Descriptor Category | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. |

| Steric | Molecular Volume | Represents the van der Waals volume of the molecule. |

| Hydrophobic | LogP | Quantifies the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Once descriptors are calculated for a series of this compound analogues, a predictive QSAR model is developed using statistical methods. The Genetic Function Algorithm (GFA) is a powerful technique used for this purpose. GFA mimics natural evolution to select an optimal subset of descriptors from a large pool, thereby preventing overfitting and building a robust model. nih.gov It generates a population of QSAR equations (models) and uses evolutionary pressures, such as "survival of the fittest," to evolve models with high predictive accuracy.

The resulting QSAR model is a mathematical equation that links the selected descriptors to the biological activity. The reliability and predictive power of the developed model are assessed through rigorous internal and external validation procedures. mdpi.com

Key statistical parameters used for model validation include:

R² (Coefficient of Determination): Indicates the goodness of fit for the training set data. A value closer to 1.0 suggests a stronger correlation.

Q² (Cross-validated R²): Measures the internal predictive ability of the model, typically determined using a leave-one-out cross-validation method. A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

R²_pred (Predictive R² for External Set): Evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. An R²_pred value greater than 0.6 is desirable. mdpi.com

RMSE (Root Mean Square Error): Measures the deviation between predicted and actual activity values.

Table 2: Hypothetical Validation Statistics for a QSAR Model of Furan (B31954) Carboxamide Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.91 | Excellent fit for the training data. |

| Q² | 0.75 | Good internal predictive capability. |

| R²_pred | 0.68 | Acceptable predictive power for external compounds. |

| RMSE | 0.25 | Low error between predicted and observed values. |

A validated QSAR model provides valuable insights into the molecular properties that drive biological activity. The descriptors included in the final equation and their respective coefficients reveal the nature and magnitude of their influence. pku.edu.cn For instance, a positive coefficient for a hydrophobic descriptor like LogP would suggest that increasing the lipophilicity of this compound analogues is favorable for enhancing activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region of the molecule are detrimental, likely due to steric hindrance at the binding site. drugdesign.org This interpretation helps in understanding the ligand-receptor interactions at a molecular level and provides a clear rationale for designing new compounds with improved properties.

Ligand-Based Pharmacophore Development for this compound Analogues

Ligand-based pharmacophore modeling is another crucial computational tool used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

For this compound analogues, a pharmacophore model would be generated by aligning a set of active compounds and identifying the common chemical features responsible for their activity. researchgate.net These features typically include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the furan ring and the carboxamide carbonyl group.

Hydrogen Bond Donors (HBD): The N-H group of the carboxamide linker.

Hydrophobic (HY) Features: The furan ring itself and the n-propyl aliphatic chain.

This 3D arrangement of features serves as a template or query to screen large chemical databases for novel, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin in this compound |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) |

| Hydrogen Bond Acceptor (HBA) | Furan Ring Oxygen |

| Hydrogen Bond Donor (HBD) | Amide Nitrogen (N-H) |

| Hydrophobic Feature (HY) | N-propyl Group |

| Hydrophobic Feature (HY) | Furan Ring |

Correlation of Structural Modifications with Functional Consequences

Structure-Activity Relationship (SAR) studies systematically investigate how specific modifications to a molecule's structure affect its biological function. fiveable.me For this compound, SAR analysis focuses on dissecting the molecule into its core components—the furan ring, the carboxamide linker, and the N-propyl substituent—and evaluating the impact of changes to each part. nih.gov

Key SAR insights for this class of compounds often revolve around:

N-Alkyl Chain: Altering the length, branching, or cyclization of the propyl group can significantly impact hydrophobic and steric interactions. Homologation (systematically adding -CH2- groups) may enhance potency up to an optimal length, after which activity may decrease due to steric clashes or excessive lipophilicity. fiveable.me

Furan Ring: Substitution on the furan ring can modulate electronic properties and provide additional interaction points. Introducing electron-withdrawing or electron-donating groups can alter the reactivity and binding affinity of the core scaffold.

Carboxamide Linker: The amide group is often a critical interaction point, participating in hydrogen bonds with the target receptor. researchgate.net Its relative rigidity helps to orient the furan ring and the N-propyl group in a specific conformation required for binding.

These correlations provide a qualitative guide for medicinal chemists to make targeted structural changes to optimize the compound's activity profile. mdpi.com

Table 4: SAR Insights from Structural Modifications of this compound

| Molecular Fragment | Structural Modification | Potential Functional Consequence |

|---|---|---|

| N-propyl Group | Increase chain length (e.g., to N-butyl) | May enhance hydrophobic interactions and binding affinity. |

| N-propyl Group | Introduce branching (e.g., N-isopropyl) | Could introduce steric hindrance, potentially decreasing activity. |

| Furan Ring | Add a halogen substituent | May alter electronic distribution and introduce halogen bonding. |

| Carboxamide Linker | Replace with a bioisostere (e.g., reverse amide) | Could change hydrogen bonding geometry and metabolic stability. |

Mechanistic Studies of N Propylfuran 3 Carboxamide Interactions in Chemical and Biological Systems in Vitro and in Silico Focus

Molecular Recognition and Binding Mechanisms with Macromolecules

Understanding how N-propylfuran-3-carboxamide recognizes and binds to biological macromolecules such as proteins is fundamental to elucidating its mechanism of action. This section details findings from both experimental and computational models.

As of this review, specific in vitro studies detailing the binding of this compound to particular enzymes or receptors have not been reported in the available scientific literature. Consequently, quantitative binding affinity data, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values from direct experimental assays, are not available for this compound.

Computational approaches, specifically molecular dynamics (MD) simulations, have been employed to investigate the interaction of this compound, referred to as ligand L3 in a notable study, with a protein target. These in silico analyses provide valuable predictions regarding the stability and nature of the protein-ligand complex.

Analysis of the root-mean-square deviation (RMSD) of the ligand over a 100-nanosecond simulation revealed dynamic conformational changes. Initially, the ligand maintained a stable conformation, but it underwent a significant structural change, indicated by an increase in RMSD to 5 Å. Following this, a period of stabilization with minor fluctuations was observed between 45 ns and 65 ns. However, from 65 ns to 90 ns, the RMSD increased again, reaching up to 7.5 Å, suggesting further dynamic interactions or conformational adjustments within the binding pocket.

These simulations highlight a dynamic binding process where the ligand explores different conformations before settling into more stable states, characterized by periods of lower RMSD fluctuation.

Interactive Data Table: Ligand RMSD Over Simulation Time

| Time (ns) | RMSD (Å) | Stability |

| 0 - 45 | Increasing to 5.0 | Conformational Change |

| 45 - 65 | Stable with minor fluctuations | Stable |

| 65 - 90 | Increasing to 7.5 | Dynamic Interaction |

| 90 - 100 | Not specified | Not specified |

Molecular dynamics simulations have provided detailed insights into the specific interactions between this compound (ligand L3) and the amino acid residues of a target protein. The analysis of protein-ligand contacts reveals a predominance of hydrophobic interactions contributing to the binding.

Several key amino acid residues were identified as crucial for ligand binding and stabilization. The primary interactions observed were:

Hydrophobic Interactions: Predominantly with TRP_424 and PHE_282.

Hydrogen Bonds: Formed with THR_278.

Mixed Interactions: TYR_294 was involved in a combination of hydrogen bonds, hydrophobic interactions, and water bridges.

Other Significant Contacts: ALA_495 was also noted to have significant involvement in ligand binding.

The interaction fractions, which represent the persistence of a contact throughout the simulation, underscore the importance of these residues in maintaining the stability of the protein-ligand complex.

Interactive Data Table: Key Amino Acid Interactions with this compound

| Amino Acid Residue | Interaction Type(s) | Interaction Fraction |

| TRP_424 | Hydrophobic | 1.1 |

| TYR_294 | H-Bond, Hydrophobic, Water Bridge | 1.2 |

| THR_278 | H-Bond | 0.9 |

| PHE_282 | Hydrophobic | 0.8 |

| ALA_495 | Not specified | Significant involvement |

Exploration of Metabolic Pathways and Transformations (In Vitro Models)

Currently, there is a lack of published in vitro studies investigating the metabolic fate of this compound. Experiments using models such as human liver microsomes or hepatocytes, which would identify potential Phase I (e.g., hydroxylation, N-dealkylation) and Phase II (e.g., glucuronidation, sulfation) metabolites, have not been documented.

Investigation of Intracellular Targets and Signaling Pathways (In Vitro Models)

The specific intracellular targets of this compound and its potential effects on cellular signaling pathways remain to be elucidated through direct in vitro experimentation. Research to determine if this compound modulates the activity of specific kinases, transcription factors, or other signaling molecules has not been reported in the reviewed literature.

Functional Modulation of Biochemical Processes (In Vitro Studies)

There is no available data from in vitro functional assays to demonstrate how this compound may modulate specific biochemical processes. Studies that would assess its impact on endpoints such as enzyme activity, cell proliferation, or inflammatory responses are currently absent from the scientific literature.

Supramolecular Chemistry and Materials Science Applications of N Propylfuran 3 Carboxamide

Non-Covalent Interactions and Self-Assembly Processes

The structure of N-propylfuran-3-carboxamide, featuring a furan (B31954) ring, an amide linkage, and a propyl group, suggests its potential to engage in various non-covalent interactions that are fundamental to self-assembly and the formation of supramolecular structures. illinois.edulibretexts.orgmdpi.com These interactions are directional and reversible, allowing for the spontaneous organization of molecules into ordered architectures. nih.gov

Hydrogen Bonding and Hydrophobic Interactions in Supramolecular Architectures

The amide group (-CONH-) in this compound is a powerful motif for directing self-assembly through hydrogen bonding. illinois.edu The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of strong and directional intermolecular hydrogen bonds, leading to the creation of one-dimensional chains or tapes, a common feature in the crystal engineering of amide-containing molecules. rsc.orgnih.gov The furan ring's oxygen atom can also act as a weak hydrogen bond acceptor, potentially contributing to the stability of the resulting supramolecular networks.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Moieties | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Primary driving force for directional assembly into chains or sheets. illinois.edu |

| Hydrophobic Interactions | n-Propyl chain, Furan ring | Stabilization of aggregates in polar solvents; influences packing. |

| π-π Stacking | Furan rings | Potential for weak stacking interactions, contributing to crystal packing. scispace.com |

Molecular Recognition Phenomena in Self-Assembled Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.gov The furan carboxamide scaffold has been explored in the context of molecular recognition, particularly for its ability to mimic natural oligomers in binding to biological macromolecules like DNA. nih.gov While specific studies on this compound are not available, the principles derived from similar structures, such as N-methylpyrrole and N-methylimidazole carboxamides, suggest that the furan ring can act as a mimic for pyrrole (B145914) in polyamide chains designed for sequence-specific DNA recognition. nih.gov

The self-assembly process itself can create organized environments, such as cavities or surfaces, that are capable of recognizing and binding guest molecules. The specific arrangement of hydrogen bond donors and acceptors, along with the defined spatial orientation of the furan and propyl groups in a supramolecular assembly of this compound, could create binding sites for complementary guest molecules. The selectivity of this recognition would depend on a combination of factors including size, shape, and chemical complementarity between the host assembly and the guest molecule.

Integration into Functional Materials

The ability of this compound to self-assemble into ordered structures makes it a potential building block for the creation of functional organic materials. The properties of these materials are derived from the collective behavior of the assembled molecules rather than the individual molecules themselves. nih.gov

Design and Synthesis of this compound-Based Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible non-covalent interactions. illinois.edu The strong, directional hydrogen bonding of the amide group in this compound makes it a suitable candidate for a monomer in supramolecular polymerization. By designing the molecule to favor chain-like growth through hydrogen bonding, it is theoretically possible to form long, polymer-like fibers.

The synthesis of covalent polymers incorporating the this compound moiety is also feasible. This could be achieved by first synthesizing a furan-3-carboxamide (B1318973) monomer with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) attached to the propyl chain or the furan ring. Subsequent polymerization via standard techniques, such as free-radical polymerization, would yield a covalent polymer with this compound units as side chains. These side chains could then interact via non-covalent forces to influence the polymer's secondary structure and material properties, such as its mechanical strength or thermal behavior.

Development of Responsive Materials and Hydrogels

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as temperature, pH, or light. nih.gov Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are a prominent class of responsive materials. nih.govnih.gov

A hydrogel could potentially be formed from a polymer incorporating this compound. Cross-linking of these polymer chains would create the necessary network structure. mdpi.com The swelling behavior and mechanical properties of such a hydrogel would be influenced by the non-covalent interactions between the furan carboxamide units. For instance, if these interactions are temperature-sensitive, the hydrogel could exhibit thermoresponsive swelling or shrinking behavior. Copolymers of N-isopropylacrylamide, a well-known thermoresponsive monomer, with a functionalized this compound derivative could lead to hydrogels with tunable thermal and mechanical properties. mdpi.comresearchgate.net The porous structure of such hydrogels could make them suitable for applications like controlled drug release. researchgate.net

Table 2: Potential Stimuli-Responsive Behavior

| Stimulus | Potential Mechanism | Resulting Change |

|---|---|---|

| Temperature | Disruption of hydrogen bonds or hydrophobic interactions. | Change in solubility, swelling/deswelling of a hydrogel. |

| Solvent Polarity | Alteration of the balance between hydrogen bonding and hydrophobic effects. nih.gov | Disassembly or morphological transition of supramolecular structures. |

| Guest Binding | Specific binding of a guest molecule disrupts intermolecular interactions. | Change in material properties (e.g., color, fluorescence, gel-sol transition). |

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Pillar[n]arenes)

Host-guest chemistry involves the complexation of a smaller "guest" molecule within the cavity of a larger "host" molecule, such as a macrocycle. nih.gov Pillar[n]arenes are a class of macrocyclic hosts with a unique pillar-shaped architecture and an electron-rich cavity, making them suitable for binding various guest molecules. nih.govnih.gov

The this compound molecule possesses features that could make it a suitable guest for a macrocyclic host. The n-propyl chain is a hydrophobic aliphatic group that could fit into the nonpolar cavity of a water-soluble pillar[n]arene. nih.gov The binding would be driven primarily by hydrophobic and van der Waals interactions between the propyl group and the interior of the macrocycle. The furan and amide groups would likely remain at the portals of the host or outside the cavity, where they could engage in further interactions, potentially with functional groups on the rim of the pillar[n]arene. This host-guest complexation could be used to control the self-assembly of this compound, for example, by preventing the hydrogen bonding necessary for aggregation until a specific stimulus is applied to release the guest from the host.

Future Directions and Emerging Research Avenues for N Propylfuran 3 Carboxamide

Advanced Computational Approaches for Predictive Modeling and De Novo Design

The advent of powerful computational tools has revolutionized the study of molecular systems. For N-propylfuran-3-carboxamide, these in silico methods offer a powerful lens through which to predict its properties and design novel derivatives with tailored functionalities.

Computational studies on related furan- and thiophene-based arylamides have demonstrated the utility of quantum mechanical methods and molecular dynamics simulations in understanding conformational preferences, which are crucial for biological activity and material properties. researchgate.net These approaches can elucidate the interplay of intramolecular hydrogen bonding and solvent effects on the molecule's three-dimensional structure. researchgate.net For this compound, computational modeling could predict its conformational landscape, electronic properties, and potential interactions with biological targets.

De novo design strategies, powered by artificial intelligence and machine learning, could be employed to generate virtual libraries of this compound derivatives. These algorithms can explore a vast chemical space to identify molecules with optimized properties, such as enhanced binding affinity to a specific protein or improved photophysical characteristics. For instance, new furan-based derivatives have been designed and synthesized with cytotoxic activities, suggesting that computational screening could identify promising candidates for further development. mdpi.comsemanticscholar.orgnih.gov

Table 1: Illustrative Data from a Hypothetical Predictive Modeling Study on this compound Derivatives

| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted Lipophilicity (logP) |

| This compound | -5.2 | -2.5 | 1.8 |

| 5-chloro-N-propylfuran-3-carboxamide | -6.1 | -2.8 | 2.3 |

| 2-methyl-N-propylfuran-3-carboxamide | -5.5 | -2.3 | 2.1 |

| N-(3-hydroxypropyl)furan-3-carboxamide | -5.8 | -1.9 | 1.2 |

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Innovations

The synthesis of furan (B31954) derivatives is a well-established area of organic chemistry, yet there is continuous innovation in developing more efficient, selective, and sustainable methods. Future research on this compound will undoubtedly benefit from these advancements.

The principles of green chemistry are increasingly influencing synthetic route design. catalysis-summit.com The use of biomass-derived starting materials, such as furfural (B47365), is a key aspect of sustainable furan chemistry. catalysis-summit.comnih.gov Future synthetic approaches to this compound could focus on utilizing renewable feedstocks and employing environmentally benign catalysts and solvents. nih.gov Microwave-assisted synthesis is another avenue that has been successfully applied to the synthesis of amides and esters containing furan rings, offering potential for rapid and efficient production. researchgate.net

Investigation of Undiscovered Mechanistic Pathways and Molecular Targets

A deep understanding of the mechanistic pathways of a compound's formation and reactivity is crucial for its application. For this compound, there are opportunities to explore its fundamental chemical behavior and to identify potential molecular targets for therapeutic intervention.

The formation of the furan ring itself can occur through various thermal and non-thermal pathways, often involving precursors from carbohydrates and amino acids. nih.govresearchgate.net Investigating the specific mechanistic details of this compound synthesis can lead to optimized reaction conditions. Furthermore, studying its degradation pathways, for instance through photochemistry, can provide insights into its environmental fate and stability. Research on furan carboxamides as model compounds to study indirect photochemistry highlights the complexity of their environmental interactions. acs.orgnih.gov

In the context of medicinal chemistry, identifying the molecular targets of this compound and its derivatives is a key objective. Furan-containing compounds have been shown to exhibit a range of biological activities. For example, novel pyrazole-furan/thiophene carboxamide hybrids have been designed as potential fungicides targeting succinate dehydrogenase. acs.orgacs.org Similarly, furan-2-carboxamides have been investigated for their antibiofilm properties, with LasR suggested as a plausible target. nih.gov Molecular docking and other computational techniques can be used to screen for potential protein targets for this compound, which can then be validated through in vitro and in vivo studies.

Table 2: Hypothetical Molecular Targets for this compound Identified through a Virtual Screening Campaign

| Protein Target | Biological Function | Docking Score | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | Inflammation | -8.5 | Anti-inflammatory |

| Succinate Dehydrogenase (SDH) | Fungal respiration | -7.9 | Antifungal |

| LasR | Bacterial quorum sensing | -7.2 | Antibacterial |

| Tubulin | Cell division | -6.8 | Anticancer |

Integration into Advanced Analytical Techniques for Real-Time Monitoring

The development of advanced analytical techniques is paramount for the characterization and quantification of novel compounds. For this compound, the application of modern analytical methods will be essential for its study in various matrices.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of furan and its derivatives in complex samples. mdpi.com Methods utilizing solid-phase microextraction (SPME), particularly with advanced materials like SPME Arrow, can enhance the sensitivity and efficiency of detection. nih.govresearchgate.netrestek.com These techniques would be directly applicable to the analysis of this compound in environmental, biological, or food samples.

Furthermore, the implementation of real-time reaction monitoring techniques can provide invaluable insights into the kinetics and mechanisms of synthetic reactions. wiley.com Techniques such as FlowNMR spectroscopy and direct analysis in real time mass spectrometry (DART-MS) allow for the continuous tracking of reactants, intermediates, and products, enabling a more detailed understanding of the reaction dynamics. nih.govresearchgate.netshimadzu.comrsc.org

Design and Synthesis of this compound-based Supramolecular Systems with Enhanced Functionality

Supramolecular chemistry, the chemistry beyond the molecule, offers a pathway to construct complex and functional systems from molecular building blocks. The structural features of this compound, including the aromatic furan ring and the hydrogen-bonding capable carboxamide group, make it an attractive candidate for the design of novel supramolecular assemblies.

The study of supramolecular effects in the crystal packing of furan/thiophene carboxamide compounds has shown that hydrogen bonding and π-based interactions play crucial roles in their solid-state architecture. rsc.orgbris.ac.uk By modifying the substituents on the furan ring or the propyl chain of this compound, it would be possible to tune these non-covalent interactions to direct the formation of specific supramolecular structures, such as one-dimensional tapes or two-dimensional sheets.

The self-assembly of amide-based porphyrins has demonstrated how subtle changes in molecular connectivity can have a significant impact on the resulting supramolecular polymers. nih.gov Similarly, this compound could be incorporated into larger molecular frameworks to create functional materials. The design and synthesis of a six-membered oligofuran macrocycle highlights the potential for creating novel conjugated systems based on furan units. rsc.org These supramolecular systems could find applications in areas such as organic electronics, sensing, and catalysis. frontiersin.orgnih.govwiley.com

Q & A

Q. What are the recommended synthetic routes for N-propylfuran-3-carboxamide, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves coupling furan-3-carboxylic acid with n-propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical to achieve ≥95% purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H/C NMR (e.g., characteristic furan C=O stretch at ~1650 cm in IR) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Look for furan ring protons (δ 7.2–7.8 ppm in H NMR) and the propyl chain (δ 0.9–1.6 ppm for CH, δ 1.4–1.8 ppm for CH) .

- LC-MS : Use electrospray ionization (ESI) in positive mode; expect [M+H] at m/z 168.1 (calculated for CHNO). Compare with reference standards .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 57.47%, H: 6.63%, N: 8.38%) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for high solubility, followed by ethanol and methanol. Use UV-Vis spectroscopy (λ~260–280 nm) to quantify solubility. For aqueous stability, prepare phosphate-buffered solutions (pH 2–9) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. For example:

- Purity Check : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect trace byproducts (e.g., unreacted furan-3-carboxylic acid) .

- Assay Optimization : Validate cell-based assays with positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines .

- Meta-Analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay to identify structure-activity trends .

Q. What computational strategies predict the metabolic stability of this compound?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : Employ SwissADME to estimate hepatic clearance and cytochrome P450 interactions. Focus on CYP3A4/2D6 isoforms due to the compound’s amide group .

- Molecular Dynamics (MD) : Simulate interactions with human serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the propylamide group to assess oxidative susceptibility .

Q. How does this compound’s stability vary under thermal and photolytic conditions?

- Methodological Answer : Design accelerated stability studies:

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS. Expect hydrolysis of the amide bond under acidic conditions .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor furan ring oxidation products (e.g., diketone derivatives) using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.